molecular formula C6H6BrN3O B12362105 5-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one

5-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one

Cat. No.: B12362105
M. Wt: 216.04 g/mol
InChI Key: ACHDUXPPCXJCNO-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a triazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 5-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the preparation might include the bromination of a pyrrole derivative followed by cyclization with a triazine precursor . Industrial production methods often optimize these steps to enhance yield and purity, employing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

5-Bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one undergoes various chemical reactions, including:

Common reagents for these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction pathway chosen.

Mechanism of Action

The mechanism by which 5-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological outcomes .

Comparison with Similar Compounds

5-Bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound in research and development.

Properties

Molecular Formula

C6H6BrN3O

Molecular Weight

216.04 g/mol

IUPAC Name

5-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C6H6BrN3O/c7-4-1-2-10-5(4)6(11)8-3-9-10/h1-2,9H,3H2,(H,8,11)

InChI Key

ACHDUXPPCXJCNO-UHFFFAOYSA-N

Canonical SMILES

C1NC(=O)C2=C(C=CN2N1)Br

Origin of Product

United States

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